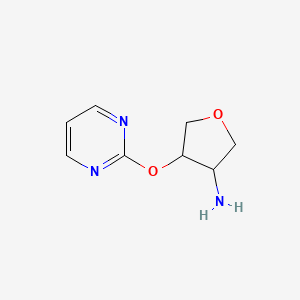

4-(嘧啶-2-氧代)氧杂环-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Pyrimidin-2-yloxy)oxolan-3-amine” is a chemical compound with immense potential in scientific research. It is also known as “4-(oxolan-3-yl)pyridin-2-amine” with a CAS Number of 1159814-50-2 . The compound has a molecular weight of 164.21 .

Molecular Structure Analysis

The IUPAC name for this compound is “4-tetrahydro-3-furanyl-2-pyridinamine” and its InChI Code is "1S/C9H12N2O/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11)" . This suggests that the compound contains a pyrimidine ring attached to an oxolane ring via an ether linkage, with an amine group attached to the pyrimidine ring.Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 60-64 degrees Celsius .科学研究应用

杂环化合物的合成

研究表明,嘧啶的衍生物,如4-(嘧啶-2-氧代)氧杂环-3-胺,在各种杂环化合物的合成中发挥着重要作用。例如,研究表明成功合成了嘧啶连接的吡唑杂环化合物,展示了它们在杀虫和抗菌应用中的潜力 (Deohate & Palaspagar, 2020).

解离常数和热力学参数的测定

研究还探讨了嘧啶衍生物的解离常数和热力学参数,其中包括4-(嘧啶-2-氧代)氧杂环-3-胺等物质。此类研究对于理解这些化合物在各种溶剂系统和温度下的化学行为至关重要 (Bhesaniya & Baluja, 2014).

抗真菌和抗菌特性

另一个重要的应用领域是抗真菌和抗菌特性。某些嘧啶衍生物已被合成并显示出对各种真菌具有有效的抗真菌作用,突出了它们作为抗真菌剂的潜力 (Jafar et al., 2017).

氨基酸衍生物的合成

此外,4-(嘧啶-2-氧代)氧杂环-3-胺衍生物用于新型氨基酸的合成。这种合成涉及复杂的反应和转化,表明该化合物在创建多样化的生化结构方面的多功能性 (ElMarrouni & Heras, 2015).

有机缓蚀剂的开发

人们还非常有兴趣将嘧啶衍生物用作缓蚀剂中的有机缓蚀剂。包括4-(嘧啶-2-氧代)氧杂环-3-胺变体的这些化合物已显示出在酸性环境中防止金属腐蚀的有效性,表明了它们的潜在工业应用 (Yadav et al., 2015).

安全和危害

作用机制

Target of Action

The primary target of 4-(Pyrimidin-2-yloxy)oxolan-3-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in a decrease in the overexpression of PLK4, which is commonly observed in various types of cancers .

Biochemical Pathways

The inhibition of PLK4 affects the pathway of centriole duplication . This is significant as centriole duplication is crucial for maintaining genome integrity . By inhibiting PLK4, the compound can potentially disrupt the proliferation of cancer cells.

Result of Action

The inhibition of PLK4 by 4-(Pyrimidin-2-yloxy)oxolan-3-amine leads to a decrease in centriole duplication . This can result in the disruption of cell proliferation, particularly in cancer cells where PLK4 is often overexpressed . Therefore, the compound’s action at the molecular and cellular level could potentially lead to anticancer effects.

生化分析

Biochemical Properties

The biochemical properties of 4-(Pyrimidin-2-yloxy)oxolan-3-amine are not well-documented in the literature. Given its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of 4-(Pyrimidin-2-yloxy)oxolan-3-amine and the biomolecules it interacts with .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 4-(Pyrimidin-2-yloxy)oxolan-3-amine in animal models have not been reported in the literature. Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, would be valuable .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

4-pyrimidin-2-yloxyoxolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-6-4-12-5-7(6)13-8-10-2-1-3-11-8/h1-3,6-7H,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYFMZUMYOJEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=NC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)